N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide
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Description
N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide is a useful research compound. Its molecular formula is C38H35N5O7 and its molecular weight is 673.726. The purity is usually 95%.
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Biological Activity
N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide is a complex compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C35H36N5O7 and a molecular weight of approximately 657.7 g/mol. Its structure features a purine base linked to a hydroxylated tetrahydrofuran moiety and a benzamide group, which may influence its biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Neuroprotective Effects
A study examining the neuroprotective effects of related compounds found that they significantly prolonged survival times in mouse models subjected to acute cerebral ischemia. The mechanism appears to involve the modulation of neuroinflammatory pathways and enhancement of neuronal survival signaling .
Anticancer Potential
Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity. The purine base is known for its role in nucleic acid metabolism and may interfere with cancer cell proliferation by inhibiting key enzymes involved in DNA synthesis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide synthesis, thereby affecting cell proliferation.
- Modulation of Signaling Pathways : It could modulate pathways related to apoptosis and cell survival, particularly in neuronal cells during ischemic conditions.
- Antioxidative Stress Response : By enhancing the cellular antioxidative response, it may reduce oxidative damage in tissues.
Case Studies and Research Findings
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H35N5O7/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-22-31-30(44)21-32(50-31)43-35-33(41-37(43)46)34(39-23-40-35)42-36(45)24-9-5-3-6-10-24/h3-20,23,30-32,44H,21-22H2,1-2H3,(H,41,46)(H,39,40,42,45)/t30-,31+,32+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXGWKCHRHKUBG-DCMFLLSESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H35N5O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.